molecular formula C22H38O B1587974 2,6-Di-tert-butyl-4-octylphenol CAS No. 35309-87-6

2,6-Di-tert-butyl-4-octylphenol

Cat. No.: B1587974
CAS No.: 35309-87-6
M. Wt: 318.5 g/mol
InChI Key: NICMVXRQHWVBAP-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-octylphenol is an organic compound with the molecular formula C22H38O. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and an octyl group attached to the phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-octylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction conditions usually involve moderate temperatures and the use of a solvent to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced catalysts and purification techniques further enhances the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-tert-butyl-4-octylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed:

Scientific Research Applications

2,6-Di-tert-butyl-4-octylphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,6-Di-tert-butyl-4-octylphenol is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The compound achieves this by donating hydrogen atoms to neutralize free radicals, forming stable phenoxyl radicals in the process. This action helps in stabilizing polymers and protecting biological tissues from oxidative stress .

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Similar in structure but lacks the octyl group, making it less hydrophobic.

    2,4-Di-tert-butylphenol: Another phenolic antioxidant with tert-butyl groups at different positions, affecting its reactivity and solubility.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different alkyl groups.

Uniqueness: 2,6-Di-tert-butyl-4-octylphenol is unique due to the presence of the octyl group, which enhances its hydrophobicity and makes it more effective in non-polar environments. This property makes it particularly useful in applications where water resistance and long-term stability are crucial .

Properties

IUPAC Name

2,6-ditert-butyl-4-octylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O/c1-8-9-10-11-12-13-14-17-15-18(21(2,3)4)20(23)19(16-17)22(5,6)7/h15-16,23H,8-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICMVXRQHWVBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188816
Record name 2,6-Di-tert-butyl-4-octylphenol
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URL https://comptox.epa.gov/dashboard/DTXSID40188816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35309-87-6
Record name 2,6-Bis(1,1-dimethylethyl)-4-octylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35309-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-tert-butyl-4-octylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035309876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-octylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-di-tert-butyl-4-octylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DI-TERT-BUTYL-4-OCTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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